

# Optimized Process Parameters for SQ Removal by *Bacillus* sp. DLY-11

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## Compound Focus: Sulfaquinoxaline

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The table below summarizes the optimal conditions for maximizing SQ removal efficiency using *Bacillus* sp. strain DLY-11, as determined through Response Surface Methodology (RSM) and a Box-Behnken Design (BBD) [1].

Factor	Description	Optimal Value
Strain	SQ-degrading microbe	<i>Bacillus</i> sp. DLY-11
Inoculum Concentration	-	5%
Temperature	-	60 °C
pH	-	8.02
MgSO <sub>4</sub> Concentration	-	0.5 g/L
Initial SQ Concentration	-	20 mg/L
Degradation Time	-	48 hours
Removal Efficiency	Under optimal conditions	95.5%

# Experimental Protocol: BBD for SQ Degradation Optimization

Here is a detailed methodology for the key experiment cited, from sample preparation to data analysis [1].

## • Step 1: Strain Isolation and Cultivation

- **Sample Source:** Isolate the SQ-degrading strain *Bacillus* sp. DLY-11 from swine manure aerobic compost samples.
- **Culture Conditions:** Maintain the strain in a basal salt medium. For degradation experiments, use a standard inoculum concentration of 5% [1].

## • Step 2: Box-Behnken Experimental Design

- **Selected Factors and Levels:** The study optimized three critical numerical factors, each at three levels:
  - **A. Temperature:** Levels could include low (e.g., 30°C), middle (e.g., 45°C), and high (e.g., 60°C).
  - **B. pH:** Levels could include acidic (e.g., 6.0), neutral (e.g., 7.0), and basic (e.g., 8.0).
  - **C. MgSO<sub>4</sub> Concentration:** Levels could include low (e.g., 0.1 g/L), middle (e.g., 0.3 g/L), and high (e.g., 0.5 g/L) [1].
- **Response Variable:** The measured output was **SQ Removal Efficiency (%)**.
- **Experimental Runs:** The BBD generated a set of experimental runs (e.g., 15 runs) combining the different factor levels. Each run is performed, and the resulting removal efficiency is recorded [1].

## • Step 3: Analytical Measurement of SQ Removal

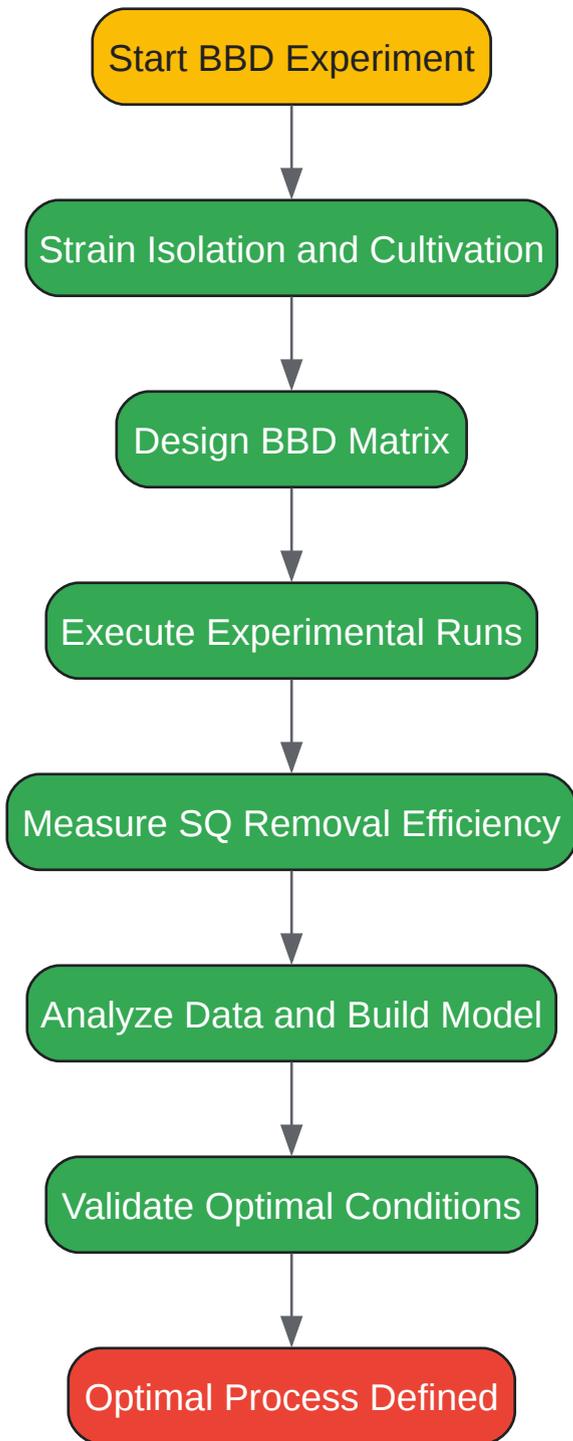
- **Residual SQ Analysis:** Monitor the residual concentration of SQ in the culture over time. The specific method used in the study was **solid-phase extraction** followed by analysis with **high-performance liquid chromatography (HPLC)** [1].
- **Calculation:** Removal efficiency is calculated as  $[(\text{Initial Concentration} - \text{Final Concentration}) / \text{Initial Concentration}] * 100\%$ .

## • Step 4: Data Analysis and Model Fitting

- **Software:** Use statistical software (like Design-Expert, Minitab, or R) to analyze the data.
- **ANOVA:** Perform Analysis of Variance (ANOVA) on the results to determine the **significance** of each factor and their interaction effects on the removal efficiency.

- **Model Generation:** Develop a **second-order polynomial model** that describes the relationship between the factors (Temperature, pH, MgSO<sub>4</sub>) and the response (Removal Efficiency). This model is used to predict outcomes and find the optimum [1].
- **Step 5: Model Validation**
  - **Confirmatory Experiment:** Run the process under the predicted optimal conditions (e.g., Temperature: 60°C, pH: 8.02, MgSO<sub>4</sub>: 0.5 g/L) to validate that the observed removal efficiency matches the model's prediction [1].

The following workflow diagram illustrates the key stages of this experimental process.



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## Frequently Asked Questions (FAQs) for Troubleshooting

**Q1: Why is my model not significant, or why is the prediction accuracy low?**

- **A:** This can be due to several factors. Ensure your chosen factors have a real and measurable effect on the response. High experimental error or noise can also mask significant effects, so strict control over experimental conditions is crucial. Verify that the range of levels you selected for each factor (e.g., temperature from 30°C to 60°C) is appropriate and creates a measurable change in the response [1] [2].

**Q2: One of my experimental runs failed or produced an outlier. What should I do?**

- **A:** First, document the conditions that may have caused the failure (e.g., equipment error, contamination). Most statistical software used for RSM allows you to exclude clear outliers from the model fitting process. It is often necessary to repeat that specific experimental run to confirm the result and maintain the integrity of the design. The robustness of the BBD helps mitigate the impact of a single errant data point [3].

**Q3: How do I effectively present the BBD results and optimization findings to my team or stakeholders?**

- **A:** Use visual tools to make your findings clear.
  - **Contour Plots and 3D Surface Plots:** These are excellent for showing the relationship between two factors and the response, helping to identify optimal regions and interaction effects [4].
  - **Summary Tables:** Present the optimal factor settings and the predicted response value, similar to the table provided above [4].
  - **Model Equations:** Share the polynomial equation to quantitatively show how factors influence the response [4].
  - **Validation Results:** Always include data from the confirmation run to demonstrate that the model works in practice [1] [4].

**Q4: The optimal conditions from the model are outside the safe or practical operating range for my process. How can I adjust?**

- **A:** The mathematical optimum might not be the practical optimum. Use the response surface plots and contour plots to find a region of **similar high performance** that falls within your practical constraints (e.g., lower temperature to save energy, pH within a non-corrosive range). The model is a guide, and your process expertise is essential for making the final decision [1] [4].

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## References

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